7-(2-Naphthyl)-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS number or EC number .

Synthesis Analysis

This involves the methods used to synthesize the compound. Common methods include Negishi or Suzuki cross-coupling reactions .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical properties, and electrochemical properties .Applications De Recherche Scientifique

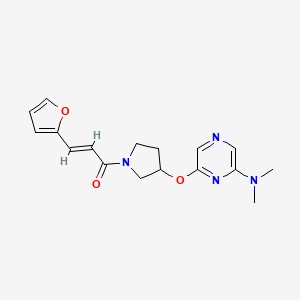

Spectral Characterization and Crystal Structures : The diazepines derivatives, including a similar compound, 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, were characterized using elemental analysis, FT-IR, and multinuclear NMR spectroscopy. Their molecular identities and geometries were authenticated by single-crystal X-ray diffraction analysis (Ahumada et al., 2016).

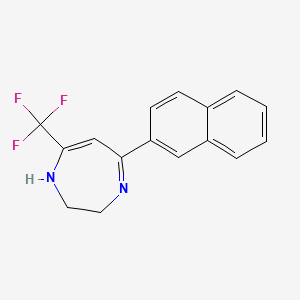

Synthesis of Diazepines from Azido- and Tetrazolo-Pyridines : Stable 1H-1,3-diazepines, including variants with trifluoromethyl groups, were synthesized by photolysis of trifluoromethyl-substituted azido- or tetrazolo-pyridines (Reisinger & Wentrup, 1996).

Potential Anti-tumor Agents : A series of 6,6a,7,8-tetrahydro-5H-naphtho[1,2-e]pyrimido[4,5-b][1,4]diazepines, synthesized under microwave irradiation, demonstrated significant anti-tumor activity against melanoma cancer in SK-MEL-5 cell line (Insuasty et al., 2010).

Synthesis Involving Lithium 1,3-Diketonates : 1,5-Benzo[b]- and 1,5-naphtho[2,3-b]diazepines were synthesized using lithium 1,3-diketonates with diaminoarenes (Filyakova et al., 2010).

Antitumor Properties : Naphtho[1,8-ef][1,4]diazepines showed promising antitumor activity against various cancer cell lines, including MCF-7, TK-10, and UACC-62 (Farghaly et al., 2014).

Synthesis of Substituted Naphthoquinone-Benzodiazepines : Novel benzodiazepine-naphthoquinones were synthesized via Pictet-Spengler cyclization, presenting a potential interest in drug design (Wang et al., 2007).

Synthesis of Aryl[e][1,3]diazepinediones and Related Compounds : The synthesis of novel non-planar heterocycles, including those based on diazepinediones, and their potential as precursors for drug-like molecules were explored (Bardovskyi et al., 2020).

Mécanisme D'action

Safety and Hazards

Propriétés

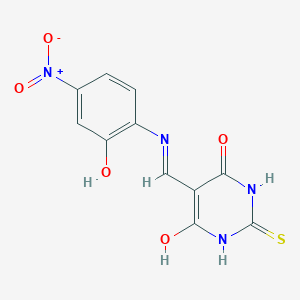

IUPAC Name |

5-naphthalen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2/c17-16(18,19)15-10-14(20-7-8-21-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9-10,21H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMXIRLBFOIOPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C=C(N1)C(F)(F)F)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501161381 |

Source

|

| Record name | 2,3-Dihydro-7-(2-naphthalenyl)-5-(trifluoromethyl)-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501161381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937605-20-4 |

Source

|

| Record name | 2,3-Dihydro-7-(2-naphthalenyl)-5-(trifluoromethyl)-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501161381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2999419.png)

![4-[(4-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2999420.png)

![N-{4-[2-(dimethylamino)ethoxy]phenyl}-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2999431.png)

![4-Propyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2999433.png)

![Ethyl 4-((4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2999436.png)

![N-ethyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2999439.png)